N-[(2-fluorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Description
N-[(2-fluorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at position 3 and a piperidine-4-carboxamide moiety at position 2. The piperidine carboxamide is further modified with a 2-fluorobenzyl group.
Key structural attributes include:
- Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system that mimics purine bases, enabling interactions with ATP-binding pockets in enzymes.
- 4-Methylphenyl substitution: Enhances hydrophobic interactions in target binding.
- 2-Fluorobenzyl group: Introduces electron-withdrawing effects and improves bioavailability.
- Piperidine-4-carboxamide linker: Provides conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2S/c1-17-6-8-20(9-7-17)31-25(33)23-22(12-15-34-23)29-26(31)30-13-10-18(11-14-30)24(32)28-16-19-4-2-3-5-21(19)27/h2-9,12,15,18H,10-11,13-14,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLCMCVUKBCACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCC(CC4)C(=O)NCC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorophenyl halide in a nucleophilic substitution reaction.
Formation of the Piperidine Carboxamide Moiety: This can be accomplished through an amide coupling reaction using a piperidine derivative and a carboxylic acid or its activated form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a fully reduced thienopyrimidine ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: The compound can be used to study the interactions with various receptors and enzymes.
Biological Research: It may be employed in assays to investigate its effects on cellular processes.
Industrial Applications: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound A : N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
- Structural Differences: Substitution at position 7 of the thienopyrimidine core (3-methylphenyl vs. 4-methylphenyl in the target compound). 2,4-Difluorobenzyl group vs. 2-fluorobenzyl in the target compound.
- Implications :
Compound B : 1-[7-(2-Fluorophenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)-4-piperidinecarboxamide
- Structural Differences: 2-Fluorophenyl substitution at position 7 of the thienopyrimidine. Phenylethyl group instead of 2-fluorobenzyl on the piperidine.
- Implications :
Piperidine Carboxamide Derivatives
Compound C : AZD5363 (Akt Inhibitor)
- Structure : Piperidine-4-carboxamide linked to a pyrrolopyrimidine core.
- Key Differences: Pyrrolopyrimidine vs. thienopyrimidine core. Substitutions include a hydroxymethyl group and a chlorophenyl moiety.
- Implications: The pyrrolopyrimidine core in AZD5363 may confer higher kinase selectivity, while the thienopyrimidine in the target compound offers distinct electronic properties for receptor binding .
Compound D : MK-0974 (CGRP Receptor Antagonist)
- Structure : Piperidine carboxamide with a caprolactam core and trifluoroethyl group.
- Key Differences: Caprolactam ring vs. thienopyrimidine. Trifluoroethyl substitution enhances oral bioavailability.
- Implications :
Physicochemical and Pharmacokinetic Properties
*Predicted based on structural homology.
Computational and Spectroscopic Comparisons
- Molecular Similarity: Tanimoto coefficients (Morgan fingerprints) between the target compound and analogues range from 0.45–0.68, indicating moderate structural overlap . Cluster analysis groups the target compound with other thienopyrimidines, distinguishing it from pyrrolopyrimidines and caprolactams .
- NMR Spectral Data :
Research Findings and Implications
- Fluorine Substitution: The 2-fluorobenzyl group in the target compound balances metabolic stability and solubility better than 2,4-difluorobenzyl (Compound A) or non-fluorinated analogues .
- Thienopyrimidine vs. Pyrrolopyrimidine Cores: The thienopyrimidine scaffold offers unique electronic properties for ATP-competitive binding, while pyrrolopyrimidines (e.g., AZD5363) prioritize kinase selectivity .
Biological Activity
N-[(2-fluorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.
The compound's molecular formula is with a molecular weight of 476.57 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is significant for its biological activity. The presence of fluorine in the 2-position of the phenyl ring enhances lipophilicity and potentially alters the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 476.57 g/mol |
| Molecular Formula | C26H25FN4O2S |
| LogP | 4.3753 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 60.865 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The thieno[3,2-d]pyrimidine scaffold is known for its role in targeting various kinases and enzymes involved in cancer pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibition capabilities against targets such as:
- Dihydrofolate reductase (DHFR) : Important for nucleotide synthesis.
- Tyrosine kinases : Involved in cell signaling pathways related to growth and differentiation.
Pharmacological Activities
The compound has been studied for several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Anti-inflammatory Properties : Compounds with similar structural motifs have shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives have demonstrated in vitro activity against various bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Anticancer Studies : A compound structurally related to this compound was tested in clinical trials for non-small cell lung cancer (NSCLC), showing promise as a HER kinase inhibitor .
- Antimicrobial Screening : In vitro tests revealed that pyrimidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .
Q & A
Q. What are the key synthetic steps for preparing N-[(2-fluorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide?
The synthesis typically involves three critical steps:
- Thieno[3,2-d]pyrimidine Core Formation : Cyclization of a thiophene derivative with a urea or thiourea precursor under acidic conditions (e.g., HCl/EtOH) .
- Substituent Introduction : Functionalization at the 2-position of the pyrimidine core via nucleophilic substitution, often using piperidine-4-carboxamide derivatives .
- Coupling Reactions : Amide bond formation between the piperidine moiety and the 2-fluorobenzyl group using coupling agents like EDC/HOBt . Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Thiourea, HCl/EtOH, reflux | 60–75 |
| Piperidine Coupling | EDC, HOBt, DMF, RT | 50–65 |
Q. Which analytical techniques are essential for structural confirmation of this compound?
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, piperidine carbons at δ 45–55 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ = 507.18) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine-thienopyrimidine junction .
Q. How is the compound’s initial biological activity assessed in medicinal chemistry research?
- In vitro Screening : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity Profiling : Evaluate IC50 values in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays .
- Solubility/Stability : Measure logP (e.g., 3.2 ± 0.1) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thienopyrimidine core formation?
- Reagent Optimization : Replace HCl with p-TsOH to reduce side reactions, improving yields to >80% .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours at 120°C .
- Purification Strategies : Use flash chromatography (hexane:EtOAc gradient) to isolate the core with >95% purity .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Validation of Molecular Docking : Cross-check docking results (e.g., AutoDock Vina) with experimental IC50 values. Adjust force fields to account for fluorine’s electronegativity .
- Assay Optimization : Use surface plasmon resonance (SPR) to validate binding kinetics if cell-based assays show discrepancies .
- Purity Analysis : Confirm compound integrity via HPLC-MS; impurities >1% may skew bioactivity .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Substituent Variation : Modify the 4-methylphenyl group to electron-withdrawing groups (e.g., -CF3) to enhance kinase inhibition .
- Piperidine Ring Modifications : Introduce spirocyclic or fluorinated piperidine analogs to improve metabolic stability .
- Bioisosteric Replacement : Replace the thienopyrimidine core with pyrazolopyrimidine to assess scaffold flexibility . Example SAR Data :
| Derivative | R Group | EGFR IC50 (nM) |
|---|---|---|
| Parent Compound | 4-MePh | 12.3 |
| CF3 Analog | 4-CF3Ph | 6.8 |
Methodological Notes
- Data Contradiction Analysis : Always cross-validate computational models (e.g., DFT, molecular dynamics) with experimental crystallography to resolve stereoelectronic effects .
- Experimental Design : Use DoE (Design of Experiments) to optimize multi-step syntheses, focusing on critical parameters like temperature and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
